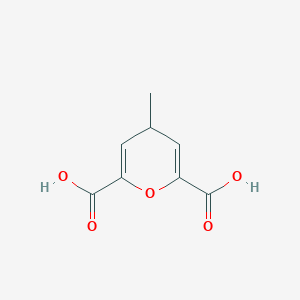

4-methyl-4H-pyran-2,6-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-methyl-4H-pyran-2,6-dicarboxylic acid” is a chemical compound with the molecular formula C8H8O5 and a molecular weight of 184.15 . It’s also known as “4-oxo-4H-pyran-2,6-dicarboxylic acid” and is present in plants of the Papaveraceae family .

Synthesis Analysis

The synthesis of pyran derivatives, including “4-methyl-4H-pyran-2,6-dicarboxylic acid”, has been achieved through various synthetic strategies . A common approach is the multicomponent reaction (MCR) method, which involves the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .Molecular Structure Analysis

The molecular structure of “4-methyl-4H-pyran-2,6-dicarboxylic acid” has been studied using density functional theory (DFT-B3LYP) combined with large correlation-consistent basis sets . The impact of –CH3 and –COOH substituents on the pyran ring structure, dipole moments, geometric/magnetic indexes of aromaticity, and NBO charges was assessed .Chemical Reactions Analysis

Pyran derivatives, including “4-methyl-4H-pyran-2,6-dicarboxylic acid”, have been synthesized via one-pot reactions of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .Physical And Chemical Properties Analysis

“4-methyl-4H-pyran-2,6-dicarboxylic acid” is a solid at room temperature . Its InChI code is 1S/C7H4O6.H2O/c8-3-1-4(6(9)10)13-5(2-3)7(11)12;/h1-2H,(H,9,10)(H,11,12);1H2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation 4-Methyl-4H-pyran-2,6-dicarboxylic acid and its derivatives have been extensively studied for their synthesis and potential applications. Researchers have developed efficient synthesis methods for various 4H-pyran derivatives, focusing on improving yields and reaction conditions. For instance, an efficient preparation of methyl 2,6-dimethyl-4H-pyran-4-one-3-carboxylate, a closely related compound, has been achieved under mild conditions, highlighting the potential for synthesizing similar compounds efficiently (Poulton & Cyr, 1980).

Structural Analysis and Stability Studies have explored the structural properties and stability of 4H-pyran derivatives. For instance, X-ray crystal structure analysis revealed that certain 4H-pyran-3,5-dicarboxylic acid esters exhibit nearly planar heterocycles, providing insights into their stability and reactivity (Görlitzer, Trittmacher & Jones, 2002). Understanding these structural properties is crucial for their application in various scientific fields.

Applications in Microbiology In microbiology, 4H-pyran-2,6-dicarboxylic acid has been shown to replace dipicolinic acid in restoring normal sporulation in Bacillus megaterium. This discovery points to its potential as a substitute in bacterial sporulation processes, which could have implications in the study of bacterial life cycles and possibly in industrial microbiological applications (Fukuda, Gilvarg & Lewis, 1969).

Catalytic Synthesis Enhancement There has been significant progress in enhancing the synthesis of 4H-pyran derivatives using various methods. For example, microwave-assisted catalytic synthesis has been employed to improve the efficiency and yield of 4-oxo-4H-pyran-2,6-dicarboxylic acid (Zhao Xiang-kui, 2009). Such advancements in synthetic methods are important for making these compounds more accessible for research and application.

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-methyl-4H-pyran-2,6-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-4-2-5(7(9)10)13-6(3-4)8(11)12/h2-4H,1H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEDNSNSMLCGFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(OC(=C1)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-4H-pyran-2,6-dicarboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2450196.png)

![1'-((4-Methoxy-3-methylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2450197.png)

![N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2450198.png)

![3-bromo-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2450199.png)

![3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2450203.png)

![6-[(3,4-Dichlorophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B2450209.png)

![N-(3-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2450212.png)